BEC hydrochloride, chemically known as S-(2-boronoethyl)-L-cysteine, is a compound that functions primarily as an inhibitor of arginase II. This compound has garnered attention in scientific research due to its potential applications in cancer therapy and metabolic disorders. BEC hydrochloride is classified as a boron-containing amino acid derivative, which plays a crucial role in various biochemical processes.
BEC hydrochloride can be synthesized from L-cysteine and boronic acids through specific chemical reactions. It is commercially available from various suppliers, including MedChemExpress and Selleck Chemicals, which offer it for research purposes with high purity levels.
BEC hydrochloride is classified under the following categories:
The synthesis of BEC hydrochloride typically involves the reaction of L-cysteine with a boronic acid derivative. The following steps outline a common synthesis method:
The synthesis may require specific catalysts or reagents to enhance yield and selectivity. For instance, using palladium catalysts can improve the efficiency of the coupling reaction between L-cysteine and boronic acid.
BEC hydrochloride participates in several chemical reactions, primarily involving its thiol group and boron atom. Notable reactions include:
The inhibition mechanism involves slow-binding kinetics, where BEC gradually occupies the active site of arginase II, leading to prolonged effects on enzyme activity.
The mechanism of action for BEC hydrochloride as an arginase II inhibitor involves several steps:
The inhibition constant (Ki) for BEC against arginase II has been reported to be approximately 0.31 μM at pH 7.5, indicating its potency as an inhibitor.
BEC hydrochloride has several scientific applications, particularly in biomedical research:
BEC HCl ((S)-(2-Boronoethyl)-L-cysteine hydrochloride) is a boronic acid-based transition state analogue inhibitor that targets the binuclear manganese cluster of arginase enzymes. It exhibits slow-binding inhibition, characterized by a time-dependent increase in inhibitory potency due to the formation of a stable tetrahedral boronate anion complex. This anion bridges the two manganese ions (Mn²⁺) in the active site, mimicking the geometry and charge distribution of the transition state during L-arginine hydrolysis [1] [2] [7]. Kinetic studies confirm its competitive inhibition mode, where BEC HCl competes with L-arginine for binding at the active site, thereby preventing substrate access and reducing urea and ornithine production [2] [10].
X-ray crystallography of human arginase I (hArg I) and II (hArg II) complexed with BEC HCl reveals atomic-level details of transition state mimicry:
Table 1: Structural Parameters of BEC HCl Bound to Human Arginase I
Interaction Type | Residue/Atom | Distance (Å) | Biological Significance |
---|---|---|---|
Boronate O-Mn1 | Mn1 | 2.1 | Mimics transition state geometry |
Boronate O-Mn2 | Mn2 | 2.3 | Symmetric bridging of binuclear manganese |
α-Amino group-Asp183 | Asp183 OD1 | 2.9 | Substrate-like hydrogen bonding |
α-Carboxylate-His141 | His141 NE2 | 2.7 | Stabilizes anionic charge |
BEC HCl exhibits distinct inhibitory potency against arginase isoforms due to structural variations in their active sites:
Table 2: Inhibition Constants (Kᵢ) of BEC HCl Across Arginase Isoforms
Arginase Isoform | Kᵢ (μM) | Experimental Conditions | Source |
---|---|---|---|
Human Arginase II | 0.31 | pH 7.5 | [8] [10] |
Human Arginase I | 0.4–0.6 | pH 7.5 | [2] [8] |
Rat Arginase I | 0.4–0.6 | pH 7.5 | [8] |
BEC HCl’s inhibition is profoundly influenced by pH, linked to protonation states of active site residues and the boronic acid group:
Table 3: pH-Dependent Kᵢ Values of BEC HCl Against Human Arginase II
pH | Kᵢ (μM) | Relative Affinity vs. pH 7.5 |
---|---|---|
7.5 | 0.31 | 1x |
8.5 | 0.15 | 2x |
9.5 | 0.03 | 10x |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9